molecular formula C15H14N2O4 B7569037 1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid

Cat. No.: B7569037
M. Wt: 286.28 g/mol
InChI Key: MYZUEMKFKXYBBT-AATRIKPKSA-N
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Description

1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, also known as BP3C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BP3C is a pyrrolidine derivative that contains a benzoxazole moiety and a conjugated enone system, making it an interesting target for synthetic chemists.

Mechanism of Action

The exact mechanism of action of 1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Studies have also shown that this compound can inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its ease of synthesis and its ability to modulate multiple signaling pathways. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective therapeutic agents.

Synthesis Methods

1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of pyrrolidine-3-carboxylic acid with 2-aminobenzoxazole followed by a Claisen-Schmidt condensation reaction with acetylacetone. Another method involves the reaction of pyrrolidine-3-carboxylic acid with 2-chloro-1,3-benzoxazole followed by a Heck coupling reaction with acrolein.

Scientific Research Applications

1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Properties

IUPAC Name

1-[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(17-8-7-10(9-17)15(19)20)6-5-13-16-11-3-1-2-4-12(11)21-13/h1-6,10H,7-9H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZUEMKFKXYBBT-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C=CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C(=O)O)C(=O)/C=C/C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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